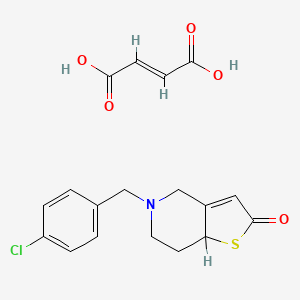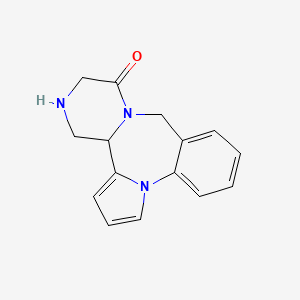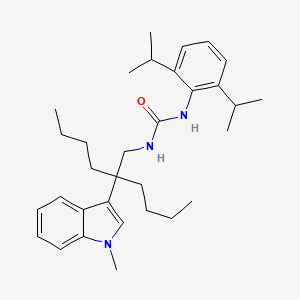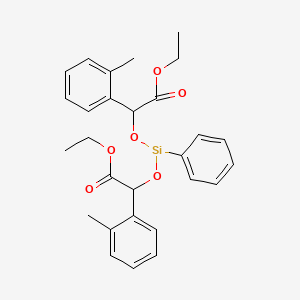
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, an ester group, and a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic esters with halides in the presence of a palladium catalyst under mild conditions . The specific conditions and reagents used can vary, but the general process involves the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic esters: Similar in structure and reactivity, used in organic synthesis and drug delivery.
Pinacol boronic esters: Known for their stability and use in various chemical reactions.
Uniqueness
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester stands out due to its unique combination of aromatic rings, ester group, and silicon atom
Eigenschaften
CAS-Nummer |
85905-72-2 |
|---|---|
Molekularformel |
C28H31O6Si |
Molekulargewicht |
491.6 g/mol |
InChI |
InChI=1S/C28H31O6Si/c1-5-31-27(29)25(23-18-12-10-14-20(23)3)33-35(22-16-8-7-9-17-22)34-26(28(30)32-6-2)24-19-13-11-15-21(24)4/h7-19,25-26H,5-6H2,1-4H3 |
InChI-Schlüssel |
JQFVINPJCRPLBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)OC(C3=CC=CC=C3C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



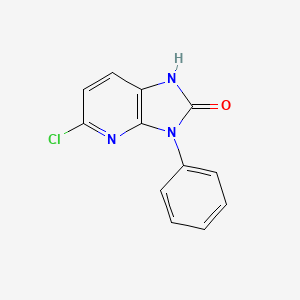
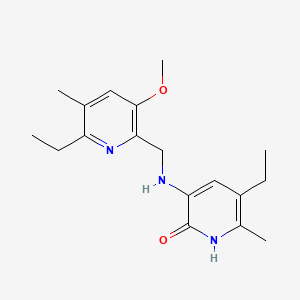

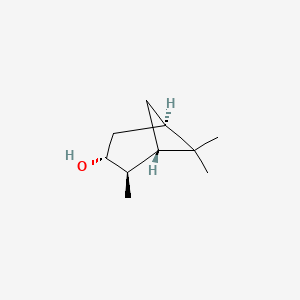

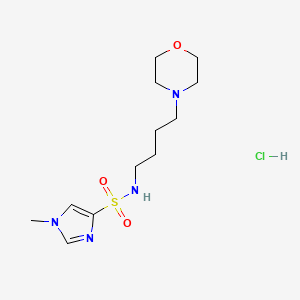
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

